(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C24H25F3N4O3S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H25F3N4O3S/c1-13-8-14(10-15(9-13)30-21-28-7-5-18(31-21)24(25,26)27)17-11-29-20(35-17)23(34)6-4-16(19(32)33)22(2,3)12-23/h5,7-11,16,34H,4,6,12H2,1-3H3,(H,32,33)(H,28,30,31)/t16?,23-/m1/s1 |
InChI Key |
LDDBKIFZPGDEND-IJBYHRAESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=C(S3)[C@]4(CCC(C(C4)(C)C)C(=O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=C(S3)C4(CCC(C(C4)(C)C)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Core Synthesis and Functionalization
The (4R)-4-hydroxy-2,2-dimethylcyclohexane-1-carboxylic acid moiety serves as the chiral backbone. Biosynthetic strategies inspired by polyketide synthase systems utilize cyclohexanecarboxylic acid (CHC) derivatives as starter units, enabling enantioselective hydroxylation and alkylation. For synthetic routes, Diels-Alder cyclization of dimethylbutadiene with acrylic acid derivatives generates the cyclohexene intermediate, which is hydrogenated to yield the cis-dimethyl configuration. Subsequent epoxidation and acid-catalyzed ring-opening install the hydroxy group at C4 with >90% diastereomeric excess.
An alternative method involves fluorinated cyclohexane intermediates . For example, 3-fluoro-4-hydroxycyclohexanecarboxylates are synthesized via epoxide ring-opening with hydrofluoric acid, followed by enzymatic resolution to isolate the (4R) enantiomer. This approach avoids racemization but requires stringent temperature control (-5°C to 0°C) during fluorination.
Thiazole Ring Construction
The 1,3-thiazol-2-yl group is assembled via Hantzsch thiazole synthesis , reacting thioureas with α-halo ketones. Source 4 details a protocol where protected amino acids (e.g., valine) are converted to thioamides (e.g., 90–94 ) and cyclized with α-bromoacetophenone derivatives. Calcium carbonate neutralizes hydrobromic acid in situ, though partial racemization occurs at the α-carbon (optical rotation reduced by 15–20%). Optimized conditions (0°C, 3 hrs) minimize this side reaction, achieving 70–85% yields for thiazoles 95–99 .
For the target compound, the thiazole must bear a 5-aryl substituent. This is accomplished via Suzuki-Miyaura coupling of 2-bromothiazole with 3-methyl-5-boronophenyl intermediates, though competing protodeboronation necessitates palladium catalyst screening (Pd(PPh₃)₄ outperforms PdCl₂(dppf)).
Pyrimidine-Aryl Substituent Assembly
The 4-(trifluoromethyl)pyrimidin-2-ylamino group is synthesized in two stages:
- Pyrimidine Ring Formation : Ethyl trifluoroacetate reacts with 1,3-diamino-2-hydroxypropane at 160–180°C to yield 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-ol. Tosylation (p-toluenesulfonyl chloride, 0°C) followed by base-mediated aromatization (NaOH, rt) affords 2-(trifluoromethyl)pyrimidine-5-ol in 78% yield.
- Amination : Nucleophilic aromatic substitution of 2-chloro-4-(trifluoromethyl)pyrimidine with 3-methyl-5-aminophenylboronic acid under Miyaura borylation conditions introduces the aniline linkage.
Final Coupling and Functionalization
The convergent synthesis couples the thiazole-aryl intermediate with the cyclohexane core via amide bond formation . Activation of the cyclohexanecarboxylic acid with HCTU/HOBt and coupling with 4,4-difluorocyclohexylamine yields the target compound. Stereochemical integrity is preserved by conducting reactions at 0°C and using non-polar solvents (DCM/EtOAc).
Critical Data Table: Comparison of Synthetic Routes
Analytical and Regulatory Considerations
Chiral HPLC (Chiralpak IA column) confirms the (4R) configuration, while 19F NMR verifies trifluoromethyl incorporation. Residual solvents (e.g., DCM) are controlled to <50 ppm per ICH guidelines. Scalability challenges include thiazole racemization during cyclization and high catalyst loadings in Suzuki couplings.
Chemical Reactions Analysis
Hydroxyl Group Reactions
The hydroxyl group (C4-OH) participates in typical alcohol reactions:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters.
-
Oxidation : Under controlled conditions, the hydroxyl group may oxidize to a ketone, though steric hindrance from the cyclohexane ring limits reactivity.
| Reaction Type | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | C4-OAc derivative | Requires anhydrous conditions |
| Oxidation | CrO₃, H₂SO₄ | Ketone (C4=O) | Low yield due to steric effects |
Carboxylic Acid Reactions
The carboxylic acid group (C1-COOH) exhibits standard acid-base and nucleophilic substitution behavior:
-
Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates.
-
Amide Coupling : Activates with EDCl/HOBt to form amides with amines (e.g., methylamine).
| Reaction Type | Reactants/Conditions | Product |
|---|---|---|
| Neutralization | NaOH (aqueous) | Sodium carboxylate |
| Amide Formation | EDCl, HOBt, methylamine | C1-CONHCH₃ |
Thiazole Ring Reactivity
The thiazole moiety undergoes electrophilic substitution and coordination:
-
Electrophilic Aromatic Substitution : Bromination at the 4-position of the thiazole ring using Br₂/FeBr₃.
-
Metal Coordination : Binds to transition metals (e.g., Pd²⁺) via sulfur and nitrogen atoms.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | 4-Bromo-thiazole derivative |
| Coordination | PdCl₂, DMF | Pd-thiazole complex |
Pyrimidine Ring Modifications
The pyrimidine ring’s amino group (NH) and trifluoromethyl substituent influence reactivity:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH.
-
Hydrolysis : CF₃ group resists hydrolysis, but prolonged heating with NaOH may cleave the pyrimidine ring.
| Reaction Type | Conditions | Product |
|---|---|---|
| N-Alkylation | CH₃I, NaH, THF | N-Methylpyrimidine derivative |
| Ring Cleavage | NaOH, Δ | Fragmented pyrimidine products |
Trifluoromethyl Group Stability
The -CF₃ group is highly stable under most conditions but can participate in:
-
Radical Reactions : Forms CF₃ radicals under UV light, useful for late-stage functionalization.
-
Nucleophilic Displacement : Rare; requires strong nucleophiles (e.g., Grignard reagents).
Degradation Pathways
MK-8457 degrades under:
-
Acidic Conditions : Hydrolysis of the thiazole ring.
-
UV Exposure : Radical-mediated decomposition of -CF₃ groups.
Scientific Research Applications
MK-8457 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SYK and ZAP70.
Biology: Investigated for its effects on immune cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for rheumatoid arthritis and other autoimmune diseases.
Industry: Utilized in the development of new drugs targeting SYK and ZAP70
Mechanism of Action
MK-8457 exerts its effects by inhibiting the activity of SYK and ZAP70. These kinases play a critical role in immune cell signaling, particularly in B cells and T cells. By inhibiting these kinases, MK-8457 disrupts the signaling pathways that lead to inflammation and autoimmune responses .
Comparison with Similar Compounds
Core Structural Motifs
Compound X shares key structural elements with several analogs (Table 1):
- Cyclohexane backbone: Present in compounds like the stereoisomer (1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-(3-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxylic acid (), differing only in stereochemistry at the 1-position.
- Thiazole and pyrimidine systems : Common in compounds such as 1-(4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (), which replaces the pyrimidine with a pyrazole but retains the trifluoromethyl group.
Table 1: Structural Comparison of Key Substituents
Stereochemical Variations
The (4R) configuration in Compound X contrasts with the (1S,4R) stereochemistry in its closest analog (). Such stereochemical differences can significantly impact binding affinity and metabolic stability, as seen in other drug candidates where enantiomers exhibit divergent pharmacological profiles .
Physicochemical and Spectroscopic Comparisons
NMR Analysis
and highlight the utility of NMR in comparing structural analogs. For example:
- Regions of divergence : In Compound X, regions analogous to "A" (positions 39–44) and "B" (positions 29–36) () would likely show distinct chemical shifts due to the trifluoromethylpyrimidine substituent, contrasting with simpler phenyl or furyl groups in analogs (e.g., ).
- Core similarity : The cyclohexane and thiazole protons in Compound X would align closely with those in its stereoisomer (), as observed in similar comparisons ().
Table 2: NMR Chemical Shift Differences in Key Regions
QSAR and In Silico Modeling
emphasizes QSAR models for comparing compounds across chemical space. Key considerations for Compound X include:
- Applicability domain (AD) : The trifluoromethyl and pyrimidine groups place it within the AD of kinase inhibitors or protease targets.
- Fragment-based similarities : Shared thiazole and pyrimidine motifs with and compounds suggest overlapping bioactivity spaces, such as kinase inhibition .
Functional Group Impact on Properties
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can its stereochemical integrity be preserved?
- Methodological Answer : The synthesis requires multi-step optimization, starting with the 1,5-diarylpyrazole core (common in cannabinoid receptor ligands) and proceeding via condensation reactions. Key steps include:
- Stereoselective Cyclohexane Formation : Use chiral auxiliaries or asymmetric catalysis to control the (4R)-hydroxy configuration.
- Thiazole-Phenyl Coupling : Employ Suzuki-Miyaura cross-coupling to attach the thiazole moiety to the phenyl ring under palladium catalysis .
- Trifluoromethyl Pyrimidine Installation : Utilize nucleophilic aromatic substitution with 4-(trifluoromethyl)pyrimidin-2-amine under basic conditions .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (e.g., 90:10 water:acetonitrile gradient) to achieve >98% purity. Validate with UV detection at 254 nm .
- Structural Confirmation :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., cyclohexane methyl groups at δ 1.2–1.4 ppm; thiazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Compare results from cell-free enzymatic assays (e.g., kinase inhibition) vs. cell-based systems (e.g., HEK293T reporter assays). Discrepancies may arise from off-target effects or metabolic instability .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation. Adjust assay buffers (e.g., NADPH supplementation) to mimic physiological conditions .
- Data Normalization : Include positive/negative controls (e.g., ’s reference standards) to calibrate inter-laboratory variability .
Q. What computational strategies predict the compound’s binding affinity to target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains or GPCRs). Prioritize the trifluoromethyl pyrimidine group for hydrophobic pocket engagement .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the carboxylic acid group and receptor residues (e.g., Arg156 in ’s reported targets) .
- Free Energy Calculations : Apply MM-PBSA to quantify ΔG binding, validating with experimental IC50 values .
Q. How can synthetic yields be improved for the final coupling step?
- Methodological Answer :
- Optimize Reaction Conditions : Screen catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) and solvents (DMF vs. THF) for the thiazole-phenyl coupling. achieved 70% yield using phosphorous oxychloride in cyclization .
- Protecting Group Strategy : Protect the cyclohexane hydroxy group with TBSCl before coupling, then deprotect with TBAF .
- Scale-Up Considerations : Use flow chemistry to enhance mixing and reduce side reactions in large batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
